ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate
Description
Properties
IUPAC Name |
ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-3-24-16(23)10(2)25-15-13-14(18-9-19-15)22(21-20-13)8-11-4-6-12(17)7-5-11/h4-7,9-10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZDEANNGZBXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been extensively studied for their anticancer activity. They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA.
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural similarity. This interaction can lead to changes in the genetic material of the cells, which can result in the inhibition of cell proliferation, a key factor in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
Ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby halting cell cycle progression and inducing apoptosis in cancer cells.
Cellular Effects
This compound exerts various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound modulates gene expression by inhibiting transcription factors and altering the expression of genes associated with cell cycle control and apoptosis. Additionally, it affects cellular metabolism by disrupting metabolic pathways essential for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity. This binding prevents the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis. Furthermore, this compound may also interact with other proteins involved in cell signaling and gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes responsible for drug metabolism, such as cytochrome P450 enzymes. These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound may also influence the activity of other metabolic enzymes, leading to alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall activity within the cell.
Biological Activity
Ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate (CAS No. 892475-51-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C16H16ClN5O2S
- Molecular Weight : 367.84 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a chlorobenzyl substituent, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the triazole and pyrimidine moieties can influence enzyme inhibition and receptor modulation.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Results indicate a promising antimicrobial profile, likely due to the presence of the chlorobenzyl group which enhances lipophilicity and membrane penetration .
-
Anticancer Properties :
- The compound has been tested for anticancer activity against different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cells .
- Anti-inflammatory Effects :
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, comparable to standard antibiotics.
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis at concentrations below 10 µM. Flow cytometry analysis demonstrated an increase in caspase-3 activity, suggesting that this compound triggers apoptotic pathways in cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The 4-chlorobenzyl substituent distinguishes this compound from analogs with alternative aromatic or aliphatic groups. Key comparisons include:
However, fluorinated analogs may exhibit better metabolic resistance .
Variations at the C7 Thioether Position
The thioether linkage at C7 is critical for bioactivity. Comparisons include:
Physicochemical Properties
Key Insight: The propanoate ester improves solubility compared to benzo[d]oxazole derivatives, facilitating formulation .
Structural and Spectroscopic Analysis
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether coupling | K₂CO₃, DMF, 80°C, 10 h | 65–75 | |
| Purification | Silica gel, hexane:EtOAc (3:1→1:1) | 85–90 |
Basic: What spectroscopic and analytical methods validate the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅ClN₆O₂S: 422.0645) to rule out impurities .
- ¹H/¹³C NMR : Key signals include:
- X-ray crystallography (if feasible): Resolve ambiguity in regiochemistry of the triazolo-pyrimidine core .
Basic: How to design initial biological activity assays for this compound?
Answer:
Prioritize target classes based on structural analogs:
- Kinase inhibition : Screen against CDK or Aurora kinases due to the triazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced: How can computational modeling resolve mechanistic ambiguities in thioether bond formation during synthesis?
Answer:
- DFT calculations : Model transition states to compare SN2 vs. radical-mediated pathways for thiolate-chloride substitution .
- Solvent effects : Simulate polarity (DMF vs. THF) to rationalize reaction rates using COSMO-RS .
- Catalyst screening : Virtual libraries can predict ligand efficacy for Pd-mediated cross-coupling alternatives .
Advanced: How to address contradictory data in biological activity across similar triazolo-pyrimidine derivatives?
Answer:
- SAR analysis : Systematically vary substituents (e.g., 4-chlorobenzyl vs. 2,6-difluorophenyl) and correlate with activity trends .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended binding partners .
- Meta-analysis : Cross-reference datasets from Acta Pharm and Molecules to identify consensus targets .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Answer:
- Process control : Implement inline PAT (Process Analytical Technology) to monitor real-time reaction progress .
- Membrane separation : Use nanofiltration to remove high-MW impurities during workup .
- Byproduct recycling : Optimize solvent recovery (e.g., DMF distillation) to reduce costs .
Advanced: How to integrate this compound into a theoretical framework for drug discovery?
Answer:
- Conceptual linkage : Anchor research to kinase inhibition theory or metabolic stability models .
- Hypothesis-driven design : Test whether the 4-chlorobenzyl group enhances blood-brain barrier penetration (logP vs. PSA analysis) .
- Iterative refinement : Use QSAR to guide structural modifications .
Advanced: What methodologies resolve spectral overlap in NMR characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
